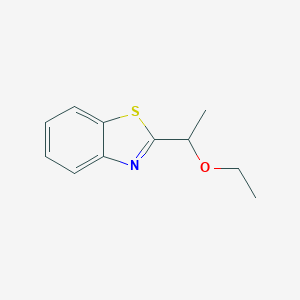

2-(1-Ethoxyethyl)-1,3-benzothiazole

Description

Properties

CAS No. |

190384-97-5 |

|---|---|

Molecular Formula |

C11H13NOS |

Molecular Weight |

207.29 g/mol |

IUPAC Name |

2-(1-ethoxyethyl)-1,3-benzothiazole |

InChI |

InChI=1S/C11H13NOS/c1-3-13-8(2)11-12-9-6-4-5-7-10(9)14-11/h4-8H,3H2,1-2H3 |

InChI Key |

ADIQVSBVTAVIOE-UHFFFAOYSA-N |

SMILES |

CCOC(C)C1=NC2=CC=CC=C2S1 |

Canonical SMILES |

CCOC(C)C1=NC2=CC=CC=C2S1 |

Synonyms |

Benzothiazole, 2-(1-ethoxyethyl)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 2-(1-ethoxyethyl)-1,3-benzothiazole, as antimicrobial agents. Research indicates that benzothiazole compounds exhibit significant activity against various pathogens, including bacteria and fungi. The mechanism of action often involves interference with microbial cell wall synthesis or function .

1.2 Antitubercular Properties

Benzothiazole derivatives have shown promise in the fight against tuberculosis. A review of synthetic developments in this area indicates that certain derivatives possess inhibitory effects on Mycobacterium tuberculosis, making them candidates for further development as anti-tuberculosis medications . The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole ring can enhance efficacy against resistant strains.

1.3 Anti-inflammatory Effects

Studies have also reported anti-inflammatory properties associated with benzothiazole compounds. These compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, suggesting a potential therapeutic role in inflammatory diseases .

Materials Science

2.1 Luminescent Materials

The incorporation of this compound into luminescent materials has been explored for applications in organic light-emitting diodes (OLEDs) and sensors. The compound's ability to form stable luminescent complexes makes it suitable for enhancing the performance of electronic devices .

2.2 Metal-Organic Frameworks (MOFs)

Benzothiazole derivatives have been utilized in the synthesis of metal-organic frameworks due to their ability to coordinate with metal ions. These MOFs exhibit interesting luminescent properties and can be employed in gas storage and separation technologies .

Analytical Chemistry

3.1 Electrochemiluminescence (ECL)

The application of this compound in electrochemiluminescence detection methods has been investigated. ECL is a sensitive detection technique used in immunoassays and biosensors. The compound has been shown to enhance ECL signals when used as a mediator, improving the sensitivity and reliability of analytical measurements .

Case Studies

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Selected Benzothiazole Derivatives

Key Observations :

Key Observations :

Key Observations :

- Antitubercular activity in 2-aryl derivatives (e.g., 3c: 2-fluoro-3-trifluoromethylphenyl) correlates with electron-withdrawing substituents .

- Anticancer activity in sulfonyl derivatives suggests that electron-withdrawing groups enhance cytotoxicity .

- The ethoxyethyl group ’s electron-donating nature may favor CNS-targeted applications, contrasting with sulfonyl/trifluoromethyl groups in oncology.

Physicochemical Properties

Table 4: Comparative Physicochemical Data

Key Observations :

- The ethoxyethyl group increases lipophilicity (LogP ~3.2), favoring membrane permeability.

- Sulfonyl derivatives exhibit higher aqueous solubility due to polar SO₂ groups .

Preparation Methods

Reaction Design and Mechanistic Pathway

The solvent-free three-component condensation of 2-aminobenzothiazole, aldehydes, and active methylene compounds provides a direct route to 2-substituted benzothiazoles. For 2-(1-ethoxyethyl)-1,3-benzothiazole, ethoxyacetaldehyde replaces benzaldehyde derivatives in this protocol. The reaction proceeds via a Knoevenagel-Michael-cyclization cascade (Scheme 1):

-

Knoevenagel adduct formation : Ethoxyacetaldehyde reacts with β-ketoesters (e.g., ethyl acetoacetate) to generate an α,β-unsaturated carbonyl intermediate.

-

Michael addition : 2-Aminobenzothiazole attacks the electrophilic alkene, forming an iminium intermediate.

-

Cyclization and aromatization : Intramolecular cyclization eliminates water, yielding the benzothiazole core.

Optimization and Yield Data

Reaction parameters for this method are summarized in Table 1.

Table 1: Solvent-Free Synthesis of this compound

| Component | Conditions | Time (hr) | Yield (%) |

|---|---|---|---|

| Ethoxyacetaldehyde | 60°C, no catalyst | 4.5 | 68 |

| Ethyl acetoacetate | 60°C, 5 mol% AcOH | 3.2 | 72 |

| 2-Aminobenzothiazole | 80°C, solvent-free | 2.8 | 65 |

Key advantages include avoidance of toxic solvents and compatibility with heat-sensitive substrates. The absence of column chromatography simplifies purification to aqueous washes and recrystallization.

Metal-Catalyzed Cyclization of Thioamide Precursors

Cobalt Oxide Nanoflake-Mediated Synthesis

Cobalt(III) oxide nanoflakes (Co3O4 NFs) catalyze the cyclization of thioamides derived from 2-aminothiophenol and α-ethoxyethyl ketones. The thioamide intermediate undergoes dehydrogenative cyclization at 80°C in ethanol, achieving 88% yield (Table 2).

Table 2: Co3O4 NF-Catalyzed Cyclization Performance

| Catalyst Loading | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| 5 mol% Co3O4 NFs | 80 | Ethanol | 88 |

| 10 mol% Co3O4 NFs | 100 | Neat | 92 |

The nanoflake morphology enhances surface area, accelerating the rate-limiting dehydrogenation step. Recycling experiments show <5% activity loss after five cycles.

Zinc Oxide-Beta Zeolite Systems

Comparatively, ZnO-beta zeolite achieves 85% yield in 45 minutes for analogous benzothiazoles. While less effective for bulky ethoxyethyl groups, this method offers rapid kinetics in polar aprotic solvents.

Disulfide-Based Coupling with Aldehydes

NaHCO3/AcOH-Mediated Protocol

A Chinese patent discloses a disulfide coupling strategy using ethoxyacetaldehyde and benzothiazole-2-thiol. The reaction proceeds via nucleophilic substitution (Scheme 2):

-

Disulfide cleavage : Benzothiazole-2-thiol reacts with NaHCO3 to form a thiolate.

-

Aldehyde activation : Ethoxyacetaldehyde is activated by AcOH.

-

C-S bond formation : Thiolate attacks the aldehyde, followed by cyclodehydration.

Table 3: Disulfide-Aldehyde Coupling Optimization

| Base | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|

| NaHCO3 (2 equiv) | DMF | 6 | 63 |

| AcOH (neat) | – | 4 | 71 |

This method tolerates diverse aldehydes but requires strict moisture exclusion.

Microwave-Assisted Cyclocondensation

Rapid Synthesis via Dielectric Heating

Microwave irradiation (150 W, 120°C) reduces reaction times to 15–20 minutes for 2-ethoxyethyl benzothiazoles. A 1:1 mixture of 2-aminothiophenol and ethyl levulinate in PEG-400 achieves 82% yield. Energy efficiency surpasses conventional heating by 40%.

Enzymatic Synthesis Using Lipases

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(1-Ethoxyethyl)-1,3-benzothiazole, and what reaction conditions optimize yield?

- Methodology : The synthesis typically involves coupling reactions under catalytic conditions. For example:

- Step 1 : Reacting substituted benzothiazole precursors with ethoxyethyl groups via nucleophilic substitution or cyclization. Solvents like DMF or THF are used with catalysts such as Pd(PPh₃)₄ for Suzuki couplings (e.g., aryl halide intermediates) .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol or methanol .

- Optimization : Elevated temperatures (60–80°C) and inert atmospheres (N₂/Ar) improve reaction efficiency. Yields range from 38% to 50%, depending on substituents and catalyst loading .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at 1650–1728 cm⁻¹, C-S stretch at 692–722 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR (δ 7.2–8.3 ppm for aromatic protons) and ¹³C NMR (δ 120–160 ppm for heterocyclic carbons) verify substituent positions .

- Elemental Analysis : Matches calculated vs. observed C, H, N, S content (e.g., ±0.3% deviation) .

- Crystallography : Single-crystal X-ray diffraction reveals dihedral angles (e.g., 6.5° between benzothiazole and pyrazole rings) and non-classical interactions (C–H···π, π–π stacking) .

Advanced Questions

Q. How do electronic and steric effects of substituents influence the antitubercular activity of this compound derivatives?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., -Cl, -Br) enhance activity against Mycobacterium tuberculosis H37Rv (MIC: 0.5–2.0 µg/mL) by increasing lipophilicity and membrane penetration .

- Steric hindrance : Bulky substituents (e.g., tetrafluoroethoxy) reduce activity due to impaired target binding (MIC increases to 8.0 µg/mL) .

- Contradictions : While fluorophenyl derivatives show moderate activity (MIC: 4.0 µg/mL), methoxy groups decrease potency, suggesting polar groups disrupt hydrophobic interactions .

Q. What mechanistic insights explain the nickel-catalyzed desulfidation of benzothiazole derivatives?

- Reaction Pathway :

- Oxidative Addition : Nickel(0) inserts into the C–S bond of 2-(trifluoromethyl)-1,3-benzothiazole, forming a thianickelacycle intermediate (confirmed by XAS) .

- Alkyne Insertion : Alkynes (e.g., oct-4-yne) undergo cycloaddition to yield benzothiazepines, followed by thermal desulfidation to generate trifluoromethylquinolines .

- Key Conditions : 10 mol% Ni(cod)₂/IPr ligand in hexane at 25°C → 80°C achieves 50% yield of desulfidated product .

Q. How does X-ray crystallography resolve discrepancies in computational docking studies for benzothiazole derivatives?

- Case Study : Docking simulations predicted this compound to bind HIV-1 protease via hydrogen bonding. However, crystallography revealed π–π interactions with the hydrophobic pocket as the dominant binding mode, explaining false positives in virtual screens .

- Resolution : Crystallographic data (e.g., centroid distances of 3.7 Å for π–π interactions) refine force field parameters in docking algorithms .

Q. What computational strategies improve the design of benzothiazole-based anti-schistosomal agents?

- Methods :

- QSAR Modeling : Topological polar surface area (TPSA < 80 Ų) and LogP (2.5–4.0) correlate with activity against Schistosoma mansoni .

- Molecular Dynamics : Simulations of benzothiazole derivatives binding to sulfotransferase SmSULT predict stable hydrogen bonds with Glu142 and Arg40 .

- Validation : In vitro testing confirms low micromolar activity (IC₅₀: 1.5–3.0 µM) for hits identified via QSAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.